
N-Succinimidyl 4-iodobenzoate
Descripción general
Descripción
N-Succinimidyl 4-iodobenzoate: is a chemical compound widely used in the field of biochemistry and molecular biology. It is primarily utilized as a reagent for the radioiodination of proteins and peptides. This compound is known for its ability to form stable amide bonds with primary amines, making it an essential tool in the labeling and modification of biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-Succinimidyl 4-iodobenzoate typically involves the reaction of N-hydroxysuccinimide with 4-iodobenzoic acid. The reaction is facilitated by the presence of a coupling agent such as dicyclohexylcarbodiimide. The process involves the following steps:
Activation of 4-iodobenzoic acid: The 4-iodobenzoic acid is first activated by reacting it with dicyclohexylcarbodiimide to form an active ester intermediate.
Formation of this compound: The active ester intermediate is then reacted with N-hydroxysuccinimide to form this compound.
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors and purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
N-Succinimidyl 4-iodobenzoate primarily undergoes substitution reactions due to the presence of the iodine atom. The compound can also participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles used in these reactions include amines and thiols. The reaction is typically carried out in an organic solvent such as dimethylformamide or dichloromethane.
Reaction Conditions: The reactions are usually performed at room temperature or slightly elevated temperatures to facilitate the substitution process.
Major Products:
The major products formed from these reactions are the corresponding substituted benzoates, where the iodine atom is replaced by the nucleophile. For example, when reacted with an amine, the product is an amide derivative of the benzoate.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, N-Succinimidyl 4-iodobenzoate is used as a reagent for the synthesis of various labeled compounds. It is particularly useful in the preparation of radioiodinated compounds for use in imaging and diagnostic applications.
Biology:
In biological research, this compound is used for the labeling of proteins and peptides. It facilitates the attachment of radioactive iodine to biomolecules, enabling their detection and tracking in biological systems. This is especially valuable in studies involving protein-protein interactions and cellular localization.
Medicine:
In the medical field, this compound is used in the development of radiopharmaceuticals. These radiolabeled compounds are used in diagnostic imaging techniques such as positron emission tomography and single-photon emission computed tomography. The compound’s ability to form stable bonds with biomolecules makes it an ideal candidate for creating targeted imaging agents.
Industry:
In industrial applications, this compound is used in the production of labeled compounds for quality control and process monitoring. Its use in the labeling of proteins and peptides ensures accurate tracking and analysis of these molecules in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Succinimidyl 4-iodobenzoate involves the formation of a stable amide bond with primary amines present in proteins and peptides. The compound reacts with the amine group to form an amide linkage, resulting in the covalent attachment of the iodine atom to the biomolecule. This stable bond ensures that the labeled biomolecule retains its functionality and can be accurately detected and tracked in various applications.
Comparación Con Compuestos Similares
N-Succinimidyl 3-iodobenzoate: Similar to N-Succinimidyl 4-iodobenzoate, this compound is used for the radioiodination of proteins and peptides. the position of the iodine atom on the benzene ring differs, which can affect the reactivity and stability of the labeled biomolecule.
N-Succinimidyl 4-fluorobenzoate: This compound is used for the fluorination of biomolecules. While it shares similar reactivity with this compound, the presence of fluorine instead of iodine can result in different biological properties and applications.
Uniqueness:
This compound is unique due to its ability to form stable amide bonds with primary amines, making it highly effective for the labeling of proteins and peptides. Its use in radioiodination provides a reliable method for tracking and imaging biomolecules in various research and medical applications. The compound’s stability and reactivity make it a valuable tool in the field of biochemistry and molecular biology.
Actividad Biológica
N-Succinimidyl 4-iodobenzoate (NSIB) is a significant compound in biochemical research, particularly known for its role in the radiolabeling of biomolecules such as proteins and peptides. This article delves into its biological activity, synthesis, applications, and comparative studies, supported by relevant data tables and case studies.
Chemical Structure : NSIB has the molecular formula and a molecular weight of 345.09 g/mol. The compound features a succinimidyl ester group that facilitates the formation of stable amide bonds with primary amines, particularly lysine residues in proteins.
Synthesis Method : The synthesis of NSIB typically involves the reaction of 4-iodobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The general procedure includes dissolving the reactants in dichloromethane, stirring overnight, and subsequently purifying the product through recrystallization from methanol .
NSIB primarily acts through covalent bonding with amino groups on biomolecules. The iodine atom serves as a radioisotope carrier, allowing for effective tracking of labeled molecules within biological systems. This property is particularly useful in imaging applications and therapeutic targeting, especially in oncology.
Biological Applications
- Radiolabeling : NSIB is extensively used for radio-iodinating proteins and peptides, including monoclonal antibodies. This process enhances the stability and functionality of these biomolecules in vivo .
- Targeting Mechanisms : The compound's ability to form stable covalent bonds allows it to modify proteins involved in critical cellular functions such as signaling and metabolism. This modification can significantly influence cell viability and function .
- Clinical Relevance : NSIB has shown promise in improving tumor targeting efficiency. For instance, studies have indicated that NSIB-labeled antibodies exhibit enhanced localization to tumor sites compared to non-labeled counterparts .
Comparative Studies
The following table summarizes key differences between NSIB and other similar compounds used for radiolabeling:
Compound Name | Radioisotope Used | Tumor Uptake Efficiency | Stability in Vivo | Key Applications |
---|---|---|---|---|
This compound | I-125, I-131 | High | Long-term | Imaging, therapeutic targeting |
N-Succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate | I-131 | Moderate | Moderate | Monoclonal antibody labeling |
N-succinimidyl-para-iodobenzoate | I-125 | Low | Short-term | Peptide labeling |
Case Studies
- Monoclonal Antibody Labeling : In a study involving anti-HER2 nanobodies, NSIB was used to label antibodies which resulted in peak tumor uptake values significantly higher than those achieved with other labeling methods. The tumor-to-normal organ ratios reached greater than 50:1 within 24 hours post-injection .
- Biodistribution Studies : Another study demonstrated that NSIB-labeled proteins retained their stability over extended periods, allowing for effective tracking of biological processes in vivo. The biodistribution profiles indicated rapid clearance from non-target organs while maintaining high localization at tumor sites .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJICALGSOMFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192294 | |
Record name | N-Succinimidyl 4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39028-25-6 | |
Record name | N-Succinimidyl 4-iodobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039028256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl 4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Succinimidyl 4-iodobenzoate in the context of the provided research?
A1: this compound (PIB) is primarily used as a linker molecule for indirect radioiodination of biomolecules, specifically peptides and antibodies, as demonstrated in the research papers. [, , ] This allows researchers to introduce radioactive iodine isotopes, like Iodine-125 (125I) or Iodine-124 (124I), into these molecules for in vitro and in vivo studies. [, , ]
Q2: What are the advantages of using this compound for indirect radiolabeling compared to direct methods?
A2: One key advantage highlighted in the research is the reduced thyroid uptake observed with indirectly labeled conjugates compared to direct radioiodination using methods like Chloramine T. [] This suggests that the this compound linker may lead to different catabolites that minimize free radioactive iodine release and accumulation in the thyroid. [] This is important for safety and accurate biodistribution studies.
Q3: How does the choice of radiolabeling method, specifically using this compound vs. residualizing radiometal labels, affect imaging results?
A3: The research comparing this compound (a non-residualizing label) to indium-111 (a residualizing label) for labeling a HER3-targeting affibody molecule showed that the choice of label impacts biodistribution and imaging contrast. [] The 125I-PIB labeled molecule cleared faster from most tissues, leading to higher tumor-to-organ ratios at early time points, particularly for the liver. [] This suggests that non-residualizing labels like 125I-PIB might be advantageous for imaging targets like HER3 with significant physiological expression in normal organs. []
Q4: Are there any limitations or challenges associated with using this compound for radiolabeling?
A4: While the research highlights advantages of this compound, it also points to potential limitations. One study noted that although the 125I-PIB labeled affibody molecule provided improved tumor-to-organ ratios, the overall tumor uptake was lower compared to the indium-111 labeled counterpart. [] This suggests that further optimization of labeling strategies using this compound might be necessary to enhance tumor uptake and retention for improved imaging sensitivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.